{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine
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Overview
Description
{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with a chlorophenyl halide, typically using a Friedel-Crafts reaction.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide, given its chemical structure and reactivity.
Manufacturing: It can be used in the synthesis of specialty chemicals or intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3,5-dimethylpyrazole: Lacks the methylamine group, resulting in different reactivity and applications.
1-(4-bromophenyl)-3,5-dimethylpyrazole:
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Introduction of a carboxylic acid group changes the compound’s solubility and reactivity.
Uniqueness: The presence of the methylamine group in {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine provides unique chemical properties, such as increased basicity and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12/h4-7,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUFXDRCGJMDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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